3-(Bromomethyl)-2-iodobenzoic acid
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Overview
Description
3-(Bromomethyl)-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both bromomethyl and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(Bromomethyl)-2-iodobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical research to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-iodobenzoic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The iodine substituent can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)benzoic acid
- 2-Iodobenzoic acid
- 3-Iodo-2-methylbenzoic acid
Uniqueness
3-(Bromomethyl)-2-iodobenzoic acid is unique due to the presence of both bromomethyl and iodine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
920759-98-4 |
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Molecular Formula |
C8H6BrIO2 |
Molecular Weight |
340.94 g/mol |
IUPAC Name |
3-(bromomethyl)-2-iodobenzoic acid |
InChI |
InChI=1S/C8H6BrIO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
HAMAEGLLBPXUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)I)CBr |
Origin of Product |
United States |
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